Ethyl 2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoate is a synthetic organic compound that belongs to the class of cyanoacrylates This compound is characterized by the presence of a cyano group, a pyridine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoate typically involves the reaction of 4-(pyridin-2-ylmethoxy)benzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various ester derivatives .
Scientific Research Applications
Ethyl 2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can modulate biological pathways and affect cellular functions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate: Similar in structure but with the pyridine ring at a different position.
Methyl 2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoate: Similar but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both cyano and ester functional groups.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-22-18(21)15(12-19)11-14-6-8-17(9-7-14)23-13-16-5-3-4-10-20-16/h3-11H,2,13H2,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNVRQJRLCMYKS-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CC=CC=N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)OCC2=CC=CC=N2)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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